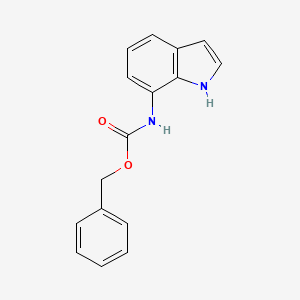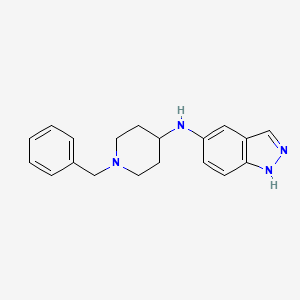
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which makes it an interesting subject for research and application. The compound consists of a cyclohexane ring with a hydroxymethyl group attached to the third carbon and a hydroxyl group attached to the first carbon, both in specific stereochemical configurations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R,3S)-3-oxocyclohexanecarboxylic acid using a suitable reducing agent such as sodium borohydride. The reaction is typically carried out in an aqueous or alcoholic solvent under controlled temperature conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound often involves the use of chiral catalysts to achieve high enantioselectivity. One such method includes the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. This process is carried out under high pressure and temperature conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form (1R,3S)-3-methylcyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed
Oxidation: (1R,3S)-3-carboxycyclohexanol.
Reduction: (1R,3S)-3-methylcyclohexanol.
Substitution: (1R,3S)-3-chloromethylcyclohexanol or (1R,3S)-3-bromomethylcyclohexanol.
Scientific Research Applications
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: It serves as an intermediate in the synthesis of various drugs, including those used for treating neurological disorders.
Industry: The compound is used in the production of polymers and as a precursor for the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a substrate for enzymes that catalyze its conversion into other biologically active molecules. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-aminocyclohexanol
- (1R,3S)-3-methylcyclohexanol
- (1R,3S)-3-chloromethylcyclohexanol
Uniqueness
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Unlike its analogs, the presence of both hydroxyl and hydroxymethyl groups in specific configurations allows for unique reactivity and interaction with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(1R,3S)-3-(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2/t6-,7+/m0/s1 |
InChI Key |
PFXRPUFYSLHDMF-NKWVEPMBSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)O)CO |
Canonical SMILES |
C1CC(CC(C1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazole, 4-[(methylthio)methyl]-2-(trifluoromethyl)-](/img/structure/B8354083.png)
![5,5-Dimethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8354090.png)







![3-Acetyl-1,2-dihydrocyclohepta[b]pyrrol-2-one](/img/structure/B8354155.png)

![6-[1,3]Dioxolan-2-yl-pyridine-2-carboximidic acid methyl ester](/img/structure/B8354180.png)
